3-(4-fluorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of fluorine and phosphorus-substituted triazine derivatives has been explored in recent studies. One such compound, a fluorine-substituted 6-(5’-fluoro-2’-triphenylphosphiniminophenyl) 3-thioxo-1,2,4-triazin-5 (2H, 4H) one, was synthesized via Wittig’s reaction. This reaction involved the corresponding 6-(5’-fluoro-2’-amino-phenyl)-3-thioxo-1,2,4-triazinone as a starting material. The behavior of this compound towards various alkylating and oxidizing agents was studied, leading to the formation of several derivatives, including N-hydroxyl, Mannich base, S-alkyl, and thiazolo [3,2-b][1,2,4] triazinones derivatives .
Molecular Structure Analysis
The molecular structure of triazine derivatives has been determined using X-ray single crystal diffraction. For instance, the structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione was elucidated, revealing an orthorhombic crystal system with specific crystallographic parameters. The reaction of 6-phenyl-1,3,5-triazine-2,4-dione with allyl bromide in the presence of N,N-dimethylformamide and potassium carbonate was shown to yield an N-alkylated product .
Chemical Reactions Analysis
The chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones has been investigated, demonstrating the versatility of these compounds in chemical reactions. For example, the reaction with phosphoruspentasulfide produced corresponding 6-thiones, and methylation resulted in 6-methylsulfanyl derivatives. Additionally, reactions with isopropyl isocyanate and morpholine were performed, yielding various derivatives such as N-isopropyl-6-oxo-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-1-carboxamide and 6-(morpholin-4’-yl) derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these triazine derivatives are closely related to their molecular structures. The crystallographic data provide insights into the density and molecular geometry, which are crucial for understanding the reactivity and potential applications of these compounds. The reactivity of these compounds with different agents leads to a diverse range of products, each with unique properties and potential uses, such as molluscicidal agents against snails responsible for Bilharziasis diseases .
properties
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-10(2)25-17-20-15-14(16(26)23(4)18(27)22(15)3)24(17)9-13(21-25)11-5-7-12(19)8-6-11/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJCXGCLQGVWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione |
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